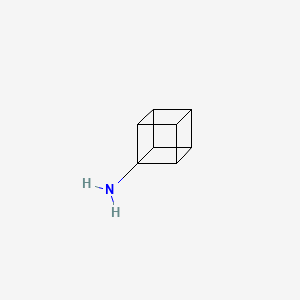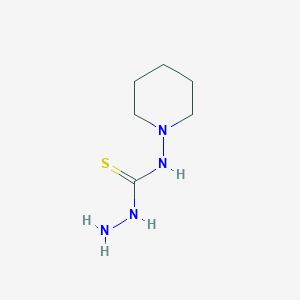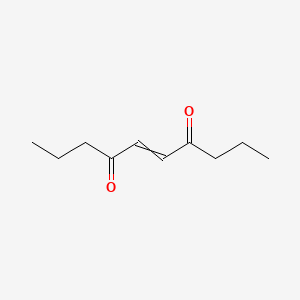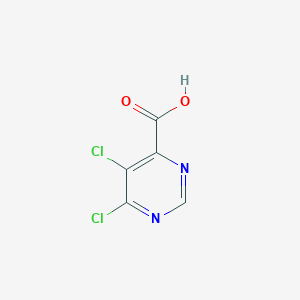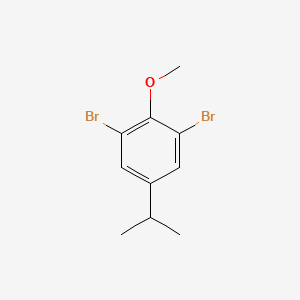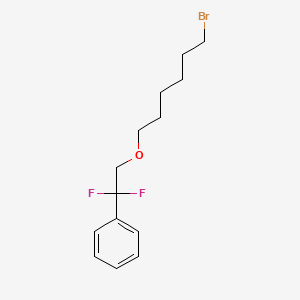
1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside, also known as I3G, is a natural compound found in cruciferous vegetables such as broccoli, cabbage, and kale. It is a glucosinolate, which is a class of sulfur-containing compounds that are known for their potential health benefits. I3G has been the subject of scientific research due to its potential as an anticancer agent and its ability to modulate the immune system.
Mechanism of Action
The anticancer effects of 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside are thought to be due to its ability to modulate various signaling pathways involved in cancer cell growth and survival. Specifically, 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress and inflammation. 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside has also been shown to inhibit the NF-kB pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside has been shown to have other potential health benefits. Studies have found that 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside can modulate the immune system, including enhancing the activity of natural killer cells and increasing cytokine production. 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside in lab experiments is that it is a natural compound found in food, making it a safer alternative to synthetic compounds. However, one limitation is that 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside is not very stable and can degrade quickly, making it difficult to work with in experiments.
Future Directions
There are several potential future directions for research on 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside. One area of interest is in developing methods to stabilize 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside for use in experiments. Another area of interest is in exploring the potential of 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanisms of action of 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside and its potential as an anticancer agent.
Synthesis Methods
1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside can be synthesized from glucosinolate precursors found in cruciferous vegetables through a process called hydrolysis. This process involves breaking down the glucosinolate molecule with the enzyme myrosinase, which is found in the plant's tissues. The resulting breakdown products include 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside and other bioactive compounds.
Scientific Research Applications
1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside has been the subject of scientific research due to its potential as an anticancer agent. Studies have found that 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside can inhibit the growth of cancer cells in vitro and in vivo, including breast, prostate, and colon cancer cells. 1H-Indole-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO11/c22-6-11-13(24)14(25)16(27)20(30-11)32-18-12(7-23)31-19(17(28)15(18)26)29-10-5-21-9-4-2-1-3-8(9)10/h1-5,11-28H,6-7H2/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILXSYFURRCVRZ-NQXZFOFXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

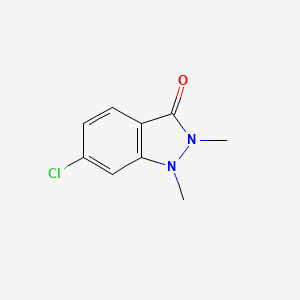
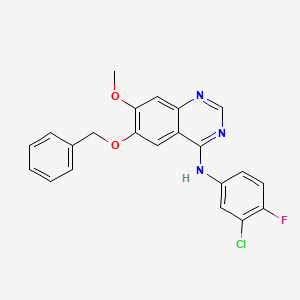
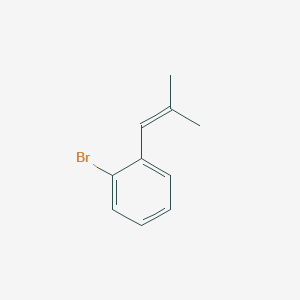
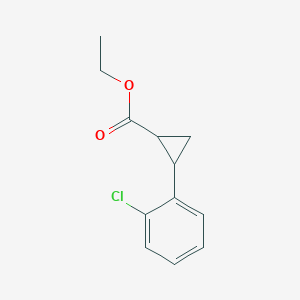

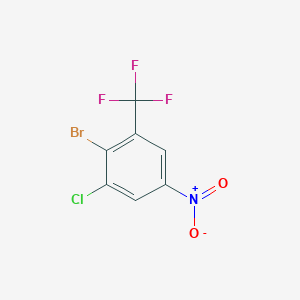
amine](/img/structure/B3301978.png)
